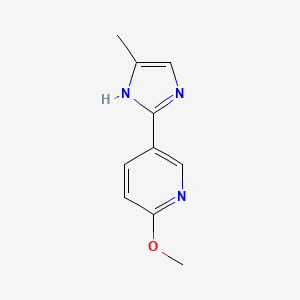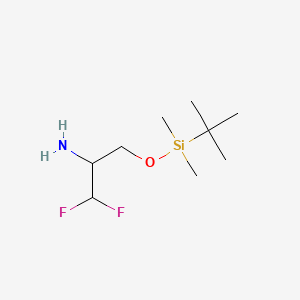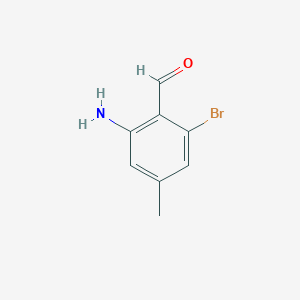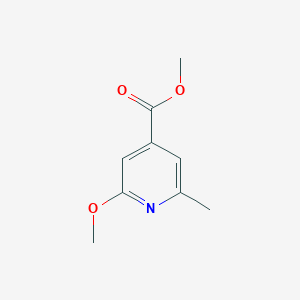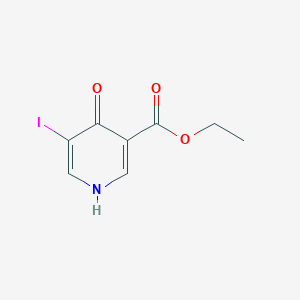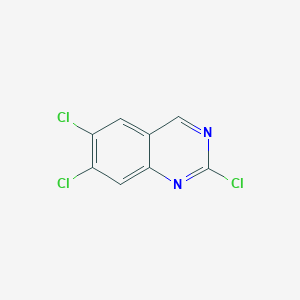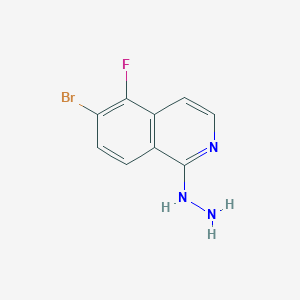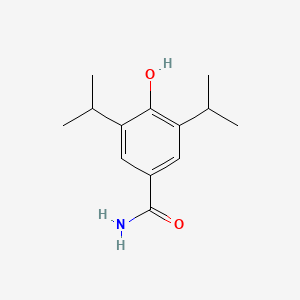
2-Bromo-3-((2-ethylhexyl)oxy)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-((2-ethylhexyl)oxy)thiophene is an organic compound with the molecular formula C12H19BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-((2-ethylhexyl)oxy)thiophene typically involves the bromination of 3-((2-ethylhexyl)oxy)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, forming carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides or thiolates, typically in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are commonly used, with bases like potassium carbonate in solvents such as toluene or tetrahydrofuran (THF).
Major Products: The major products of these reactions depend on the specific reagents used. For example, coupling reactions can yield various substituted thiophenes, which are valuable in the synthesis of conjugated polymers .
科学研究应用
2-Bromo-3-((2-ethylhexyl)oxy)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of novel materials with specific electronic properties, such as conductive polymers.
Medicinal Chemistry: While not extensively studied in this field, derivatives of thiophene have shown potential in drug development due to their biological activity.
作用机制
The mechanism of action of 2-Bromo-3-((2-ethylhexyl)oxy)thiophene in its applications primarily involves its role as a monomer in the formation of π-conjugated systems. These systems facilitate electron delocalization, which is crucial for the conductivity and electronic properties of the resulting polymers. The molecular targets and pathways involved are related to the electronic interactions within the polymer matrix .
相似化合物的比较
2-Bromo-3-hexylthiophene: Another thiophene derivative used in similar applications, particularly in the synthesis of poly(3-hexylthiophene) (P3HT), a well-known conductive polymer.
3,4-Bis((2-ethylhexyl)oxy)thiophene: A related compound with two ethylhexyl groups, used in the synthesis of materials with unique electronic properties.
Uniqueness: 2-Bromo-3-((2-ethylhexyl)oxy)thiophene is unique due to the presence of both a bromine atom and an ethylhexyl group. This combination allows for versatile chemical modifications and the formation of polymers with tailored properties for specific applications .
属性
IUPAC Name |
2-bromo-3-(2-ethylhexoxy)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrOS/c1-3-5-6-10(4-2)9-14-11-7-8-15-12(11)13/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYCGAJYFKECGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(SC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
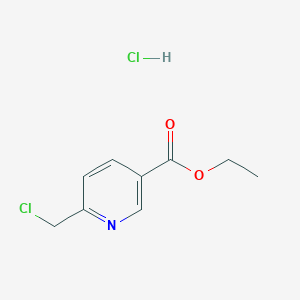
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
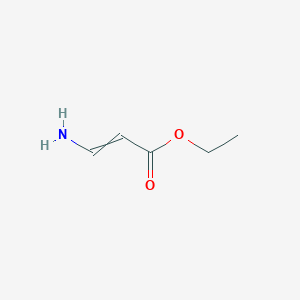
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)

